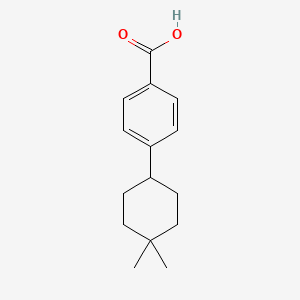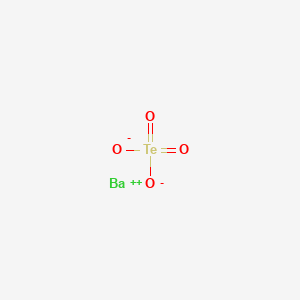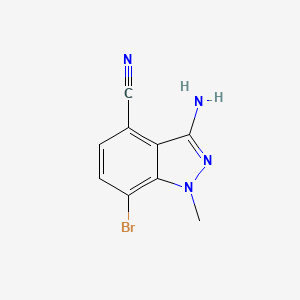
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrazine derivatives and nitriles. For instance, the cyclization in aprotic polar solvents such as NMP (N-Methyl-2-pyrrolidone) and DMSO (Dimethyl sulfoxide) can be performed smoothly under mild conditions (60°C, 2 equivalents of hydrazine hydrate, and 1.2 equivalents of sodium acetate) .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are commonly employed to facilitate the formation of the indazole ring .
化学反応の分析
Types of Reactions
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, are common.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen substitution can yield various substituted indazoles with different functional groups .
科学的研究の応用
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This antiproliferative activity is attributed to its ability to interfere with cellular signaling pathways and molecular targets involved in cell division and growth.
類似化合物との比較
Similar Compounds
7-bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with similar biological activities.
3-amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against various cancer cell lines.
Uniqueness
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its bromine and nitrile groups make it a versatile intermediate for further chemical modifications and applications in medicinal chemistry .
特性
分子式 |
C9H7BrN4 |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
3-amino-7-bromo-1-methylindazole-4-carbonitrile |
InChI |
InChI=1S/C9H7BrN4/c1-14-8-6(10)3-2-5(4-11)7(8)9(12)13-14/h2-3H,1H3,(H2,12,13) |
InChIキー |
MHMPMMBUUDGBBY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



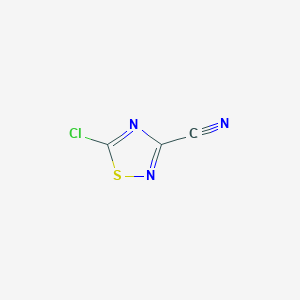
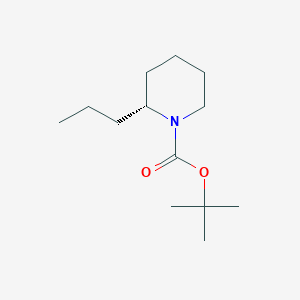
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
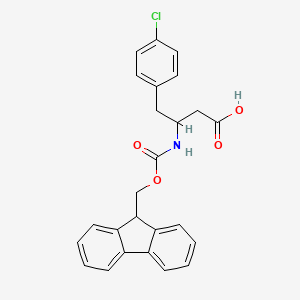

![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)
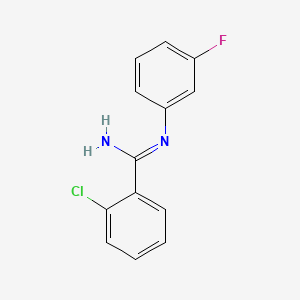

![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
